cis-alpha-Santalol

Description

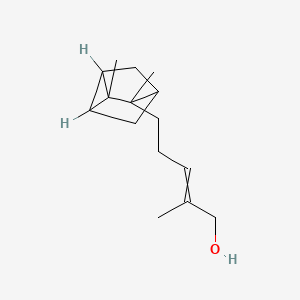

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24O |

|---|---|

Molecular Weight |

220.35 g/mol |

IUPAC Name |

5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol |

InChI |

InChI=1S/C15H24O/c1-10(9-16)5-4-6-14(2)11-7-12-13(8-11)15(12,14)3/h5,11-13,16H,4,6-9H2,1-3H3 |

InChI Key |

PDEQKAVEYSOLJX-UHFFFAOYSA-N |

SMILES |

CC(=CCCC1(C2CC3C1(C3C2)C)C)CO |

Canonical SMILES |

CC(=CCCC1(C2CC3C1(C3C2)C)C)CO |

boiling_point |

166-167 °C @ 14 MM HG |

density |

0.9770 @ 25 °C/25 °C NATURAL BETA-SANTALOL HAS SEQCIS-CONFIGURATION; BP 177-178 °C; DENSITY 0.9717 @ 25 °C/25 °C /BETA-SANTALOL/ |

flash_point |

Flash point > 100 °C GREATER THAN 212 °F CC |

physical_description |

Liquid; [Merck Index] Sweet odor; [HSDB] |

solubility |

SOL IN ALC; PRACTICALLY INSOL IN WATER /BETA-SANTALOL/ SOL IN ALC; SLIGHTLY SOL IN PROPYLENE GLYCOL, GLYCERINE PRACTICALLY INSOL IN WATER |

Origin of Product |

United States |

Foundational & Exploratory

cis-alpha-Santalol natural sources and abundance

An In-depth Technical Guide on the Natural Sources and Abundance of cis-alpha-Santalol

Introduction

This compound is a sesquiterpene alcohol that stands as the principal constituent of East Indian Sandalwood oil, derived from the heartwood of Santalum album.[1][2] This compound, along with the structurally related cis-beta-santalol, is primarily responsible for the characteristic woody, sweet fragrance and the diverse medicinal properties attributed to sandalwood oil.[3][4] These properties, which include anticancer, anti-inflammatory, antioxidant, and neuroleptic activities, have made alpha-santalol a subject of significant interest in the fields of pharmacology and drug development.[5] This guide provides a detailed overview of the natural sources of this compound, its abundance, and the scientific protocols for its extraction, isolation, and analysis.

Natural Sources and Abundance

The primary natural source of this compound is the essential oil extracted from the heartwood of trees belonging to the Santalum genus.[2][6] The concentration and quality of the oil, particularly the santalol content, vary significantly between species.

Santalum album , commonly known as East Indian sandalwood, is historically the most valued source, yielding an oil rich in santalols, which can comprise up to 90% of the oil's total weight.[4][7] The international standard for high-quality sandalwood oil (ISO 3518:2002) specifies a this compound content of 41-55% and a cis-beta-santalol content of 16-24%.[7][8]

Other species, such as Santalum spicatum (Australian sandalwood), also produce sandalwood oil but typically with a lower concentration of santalols and a different profile of other sesquiterpenoids.[4][9] Due to overharvesting and concerns about the sustainability of S. album, significant research has gone into alternative species and synthetic biology approaches, such as fermentation using bacteria like Rhodobacter sphaeroides, to produce santalols.[1][2]

Data Presentation: Abundance of Key Sesquiterpenoids in Santalum Species

The following table summarizes the quantitative data on the abundance of this compound and other major components in the essential oils of key Santalum species.

| Species | Compound | Abundance (%) | Reference |

| Santalum album | (Z)-α-Santalol | 41.0 - 55.0 | [8][10][11] |

| (Z)-β-Santalol | 16.0 - 24.0 | [8][10][11] | |

| (Z)-α-trans-Bergamotol | ~6.1 | [11] | |

| Total Santalols | ~90.0 | [4][7] | |

| Santalum spicatum | (Z)-α-Santalol | 3.1 - 41.3 | [7][9] |

| (Z)-β-Santalol | 1.3 - 16.6 | [7][9] | |

| α-Bisabolol | ~12.5 | [9] | |

| (E)-Nuciferol | ~8.4 | [9] |

Experimental Protocols

The extraction, isolation, and quantification of this compound from its natural sources involve several established laboratory techniques.

Extraction of Sandalwood Essential Oil

The initial step is the extraction of the essential oil from the heartwood of the Santalum tree.

-

Steam Distillation: This is the most common traditional method for producing sandalwood oil.[1][9]

-

Methodology: Ground heartwood powder is subjected to high-pressure steam. The steam volatilizes the essential oil components, which are then co-distilled with the water. Upon cooling, the oil separates from the water and can be collected. For laboratory-scale extraction, a Clevenger apparatus can be used, which allows for continuous distillation by recycling the solvent.[9] The organic layer is typically isolated using a separatory funnel, often with the aid of a solvent like dichloromethane, and then dried with an anhydrous agent such as sodium sulfate.[9]

-

-

Solvent Extraction: This method is effective for extracting the essential oils using an organic solvent.

-

Methodology: A Soxhlet apparatus is commonly employed.[9][12] Sandalwood powder is placed in the extractor, and a chosen solvent (e.g., hexane or ethanol) is heated to reflux. The solvent vapor condenses and percolates through the sandalwood powder, extracting the oil. The cycle repeats until extraction is complete. The solvent is then removed from the oil-solvent mixture using a rotary evaporator or distillation to yield the crude essential oil.[12]

-

Isolation and Purification of Santalol Isomers

Crude sandalwood oil is a complex mixture. To isolate this compound for research or drug development, chromatographic techniques are necessary.

-

Medium Pressure Liquid Chromatography (MPLC): This technique is highly effective for the preparative separation of santalol isomers.

-

Methodology: A stationary phase of silver nitrate-impregnated silica gel is particularly useful.[3] The silver ions interact differently with the double bonds of the various sesquiterpenes, enabling their separation. α-santalene and β-santalene can be separated using hexane as the mobile phase, while their corresponding alcohols, (Z)-α-santalol and (Z)-β-santalol, can be separated using dichloromethane.[3]

-

-

Flash Column Chromatography: This is a faster version of traditional column chromatography used for purification.

-

Methodology: The crude oil is loaded onto a column packed with a stationary phase (e.g., silica gel). A solvent system, such as a gradient of hexane and ethyl acetate, is then passed through the column to elute the different components at different rates, allowing for the collection of purified fractions of α-santalol and β-santalol.[13][14]

-

Quantification and Analysis

Accurate quantification of this compound is critical for quality control and research.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used method for analyzing the composition of essential oils.[8][9]

-

Methodology: A small sample of the oil is injected into the gas chromatograph, where it is vaporized. The components are separated based on their boiling points and interaction with the capillary column. The separated components then enter the mass spectrometer, which provides a mass spectrum that helps in identifying the structure of each compound. By comparing the peak areas to those of known standards, the relative abundance of each constituent, including this compound, can be determined.[8]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation and quantification of santalol isomers.[12]

-

Methodology: A sample is injected into the HPLC system and passed through a column (e.g., C18) with a mobile phase. Detection is typically performed using a UV detector set at a wavelength of 210 nm or 254 nm.[12] For quantification, a calibration curve must be created using standard solutions of pure α-santalol and β-santalol at known concentrations. The concentration in the unknown sample is then calculated by comparing its peak area to the calibration curve.[12]

-

Visualizations

Experimental Workflow

Caption: Workflow for this compound extraction, purification, and analysis.

Biological Activities of alpha-Santalol

Caption: Key biological activities of this compound relevant to drug development.

References

- 1. α-Santalol - Wikipedia [en.wikipedia.org]

- 2. Santalols - American Chemical Society [acs.org]

- 3. Preparative separation of α- and β-santalenes and (Z)-α- and (Z)-β-santalols using silver nitrate-impregnated silica gel medium pressure liquid chromatography and analysis of sandalwood oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A Comparison of the Composition of Selected Commercial Sandalwood Oils with the International Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Digital Commons @ East Tennessee State University - Dr. Jay W. Boland Undergraduate Research Symposium [2023-2024]: Extraction of Sandalwood Essential Oil: Isolating α/β-Santalol [dc.etsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. ouddict.com [ouddict.com]

- 12. rjpn.org [rjpn.org]

- 13. dc.etsu.edu [dc.etsu.edu]

- 14. obrnutafaza.hr [obrnutafaza.hr]

The intricate Dance of Scent: An In-Depth Technical Guide to the Biosynthesis of cis-alpha-Santalol in Santalum album

For Researchers, Scientists, and Drug Development Professionals

The alluring fragrance of sandalwood, a scent prized for centuries in perfumes and traditional medicine, has its origins in a complex biosynthetic pathway within the heartwood of Santalum album. The principal architects of this aroma are the sesquiterpenoid alcohols, with (Z)-α-santalol and (Z)-β-santalol being the most significant contributors. This technical guide provides a detailed exploration of the core biosynthetic pathway leading to cis-alpha-santalol, presenting key quantitative data, experimental methodologies, and visual representations of the involved processes to aid researchers in the fields of metabolic engineering, natural product synthesis, and drug discovery.

The Core Biosynthetic Pathway: From Farnesyl Diphosphate to Santalol

The journey to this compound begins with the universal precursor for sesquiterpenes, farnesyl diphosphate (FPP). This central molecule is derived from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1] The biosynthesis of santalols from FPP can be delineated into two primary stages: the cyclization of FPP and the subsequent hydroxylation of the resulting cyclic olefins.

Step 1: Cyclization of Farnesyl Diphosphate by Santalene Synthase (SaSSy)

The first committed step in santalol biosynthesis is the cyclization of the linear FPP molecule, a reaction catalyzed by the enzyme santalene synthase (SaSSy) .[2][3][4] This promiscuous enzyme does not produce a single product but rather a mixture of sesquiterpene olefins.[2][3] The primary products of SaSSy from Santalum album are (+)-α-santalene, (–)-β-santalene, and (–)-epi-β-santalene, along with α-exo-bergamotene.[2][3]

Table 1: Product Distribution of Santalum album Santalene Synthase (SaSSy)

| Product | Relative Abundance (%) |

| α-Santalene | 41.2 ± 1.0 |

| β-Santalene | 29.5 ± 0.4 |

| epi-β-Santalene | 4.4 ± 0.0 |

| α-exo-Bergamotene | 21.6 ± 0.6 |

Data adapted from Srivastava et al. (2015).

Step 2: Hydroxylation of Santalenes by Cytochrome P450 Monooxygenases

The santalene olefins produced by SaSSy undergo hydroxylation to yield the corresponding santalols. This crucial step is catalyzed by a suite of cytochrome P450 monooxygenases (CYPs) .[5] Two key subfamilies of CYPs have been identified in Santalum album to be involved in this process: the CYP76F and CYP736A families.[6]

These enzymes exhibit substrate promiscuity and stereoselectivity, hydroxylating the various santalene isomers to produce a complex mixture of santalols and their stereoisomers.[2] Specifically, the hydroxylation of α-santalene at the C12 position yields α-santalol.

It has been shown that enzymes from the CYP76F subfamily, such as SaCYP76F39v1, primarily produce the (E)-isomers of santalols, while SaCYP736A167 is responsible for the stereoselective production of the desired (Z)-isomers, including (Z)-α-santalol, which are the dominant forms in authentic sandalwood oil.[6][7]

Table 2: Kinetic Parameters of Santalum album Cytochrome P450 Enzymes

| Enzyme | Substrate | Apparent Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |

| SaCYP76F39v1 | α-Santalene | 25.92 ± 0.11 | 1.12 | 4.3 x 104 |

| β-Santalene | 34.82 ± 0.41 | 1.17 | 3.3 x 104 | |

| SaCYP76F37v1 | α-Santalene | 133 ± 0.41 | 0.2 | 1.5 x 103 |

| β-Santalene | 157 ± 0.17 | 0.13 | 8.1 x 102 |

Data adapted from Diaz-Chavez et al. (2013).[2]

Table 3: Product Ratios of SaCYP76F39v1 with Santalene Substrates

| Substrate | Product(s) | Ratio |

| α-Santalene | (E)-α-santalol : (Z)-α-santalol | ~ 5 : 1 |

| β-Santalene | (E)-β-santalol : (Z)-β-santalol | ~ 4 : 1 |

Data adapted from Diaz-Chavez et al. (2013).[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the elucidation of the this compound biosynthetic pathway.

Heterologous Expression of Biosynthetic Enzymes in Saccharomyces cerevisiae

To functionally characterize the enzymes involved in santalol biosynthesis, heterologous expression in a host organism like Saccharomyces cerevisiae is a common strategy.

Protocol: Heterologous Expression of Santalene Synthase (SaSSy) in Yeast

-

Gene Amplification: The full-length open reading frame of the SaSSy gene is amplified from S. album cDNA using gene-specific primers.

-

Vector Construction: The amplified SaSSy gene is cloned into a yeast expression vector, such as pESC-URA, under the control of a galactose-inducible promoter (e.g., GAL1 or GAL10). This allows for controlled expression of the enzyme.

-

Yeast Transformation: The resulting plasmid is transformed into a suitable S. cerevisiae strain (e.g., BY4741) using the lithium acetate/polyethylene glycol method.

-

Culture and Induction: Transformed yeast cells are grown in a selective medium lacking uracil to maintain the plasmid. For protein expression, the culture is transferred to a medium containing galactose to induce gene expression.

-

Product Extraction and Analysis: After a period of induction (e.g., 48-72 hours), the culture is extracted with an organic solvent (e.g., hexane or ethyl acetate). The organic phase, containing the volatile sesquiterpenes, is then collected for analysis.

In Vitro Enzyme Assays

In vitro assays are crucial for determining the specific activity and kinetic parameters of the biosynthetic enzymes.

Protocol: In Vitro Assay of Santalene Synthase (SaSSy)

-

Enzyme Preparation: Recombinant SaSSy is expressed and purified from a suitable expression system (e.g., E. coli or yeast).

-

Assay Buffer: A typical assay buffer consists of 25 mM HEPES (pH 7.4), 10% (v/v) glycerol, 5 mM DTT, and 10 mM MgCl₂.[2]

-

Reaction Mixture: The reaction mixture contains the purified SaSSy enzyme and the substrate, farnesyl diphosphate (FPP), in the assay buffer.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Product Extraction: The reaction is quenched, and the sesquiterpene products are extracted with an organic solvent (e.g., hexane).

-

Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the santalene isomers produced.

Protocol: In Vitro Assay of Cytochrome P450 Santalene Hydroxylase

-

Microsome Preparation: Yeast cells expressing the cytochrome P450 and a corresponding NADPH-cytochrome P450 reductase are harvested. The cells are lysed, and the microsomal fraction, which contains the membrane-bound P450 enzymes, is isolated by differential centrifugation. A detailed protocol for yeast microsome preparation can be found in sources such as Binns et al. (2010).

-

Assay Buffer: A common buffer for this assay is 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA and 20% glycerol.

-

Reaction Mixture: The reaction mixture includes the isolated microsomes, the santalene substrate (as a mixture or individual isomers), and a source of reducing equivalents, typically an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) with shaking.

-

Product Extraction: The reaction is stopped, and the hydroxylated products (santalols) are extracted with an organic solvent.

-

Analysis: The extracted santalols are analyzed by GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Santalols

GC-MS is the primary analytical technique for the separation, identification, and quantification of the volatile compounds in the santalol biosynthetic pathway.

Protocol: GC-MS Analysis of Santalol Isomers

-

Sample Preparation: The organic solvent extract containing the santalenes and santalols is concentrated and, if necessary, derivatized to improve chromatographic separation and detection.

-

GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is commonly used for the separation of these sesquiterpenoids.[9]

-

Temperature Program: A typical oven temperature program starts at a low temperature (e.g., 50°C) and gradually ramps up to a higher temperature (e.g., 280°C) to elute compounds with different boiling points. A representative program is: initial temperature of 50°C, ramp to 120°C at 20°C/min, hold for 1 min, ramp to 160°C at 8°C/min, hold for 2 min, ramp to 170°C at 2°C/min, hold for 3 min, ramp to 200°C at 5°C/min, hold for 2 min, ramp to 250°C at 3°C/min, hold for 3 min, and finally ramp to 280°C at 20°C/min and hold for 20 min.[9]

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) and authentic standards for compound identification.

-

Quantification: For quantitative analysis, a calibration curve is generated using authentic standards of the compounds of interest.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway in Santalum album has opened new avenues for the sustainable production of this valuable fragrance compound. The identification and characterization of the key enzymes, santalene synthase and the various cytochrome P450s, provide the molecular tools for metabolic engineering approaches in microbial hosts like Saccharomyces cerevisiae and Escherichia coli.[10][11]

Future research will likely focus on several key areas:

-

Enzyme Engineering: Modifying the catalytic activity and stereoselectivity of santalene synthases and cytochrome P450s to enhance the production of specific desired santalol isomers.

-

Pathway Optimization: Fine-tuning the expression levels of the biosynthetic genes and optimizing the metabolic flux towards FPP to maximize santalol yields in heterologous systems.

-

Host Strain Development: Engineering robust microbial strains that can tolerate high concentrations of santalols and are suitable for industrial-scale fermentation.

By leveraging the knowledge outlined in this guide, researchers can continue to unravel the complexities of sandalwood fragrance biosynthesis and develop innovative solutions for its sustainable production, meeting the growing demand from the fragrance, pharmaceutical, and aromatherapy industries.

References

- 1. researchgate.net [researchgate.net]

- 2. generalbiol.com [generalbiol.com]

- 3. impactfactor.org [impactfactor.org]

- 4. thaiscience.info [thaiscience.info]

- 5. Molecular Cloning and Functional Characterization of a Cytochrome P450 Enzyme (SaCYP736A167) Promoter from Santalum album [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Microsome preparation [protocols.io]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Pharmacological Profile of cis-alpha-Santalol: A Technical Guide for Researchers

An in-depth exploration of the molecular mechanisms and therapeutic potential of a key constituent of sandalwood oil.

Introduction: cis-alpha-Santalol, a bicyclic sesquiterpenoid and a primary component of sandalwood oil, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in various cultural practices for its aromatic and medicinal properties, recent preclinical studies have begun to elucidate the molecular basis for its therapeutic effects, particularly in the realms of oncology, inflammation, and neuroprotection. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Anticancer Properties of this compound

This compound has demonstrated notable anticancer activity across a range of cancer cell lines and in preclinical animal models. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, thereby inhibiting tumor growth and progression.[1][2]

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative effects of this compound have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 Value | Reference |

| MCF-7 | Breast Cancer (ER+) | ~50-75 µM (viability) | [3] |

| MDA-MB-231 | Breast Cancer (ER-) | ~50-75 µM (viability) | [3] |

| PC-3 | Prostate Cancer | Not explicitly stated | |

| LNCaP | Prostate Cancer | Not explicitly stated | |

| A431 | Skin Carcinoma | Not explicitly stated | |

| UACC-62 | Melanoma | Not explicitly stated | |

| HT-29 | Colon Carcinoma | 21.17 ± 4.89 μM | [1] |

| A549 | Lung Carcinoma | 31.43 ± 3.01 μM | [1] |

In a study on breast cancer cells, sandalwood oil, of which this compound is a major component, exhibited an IC50 of 8.03 µg/mL in MCF-7 cells.[3]

In a preclinical model using Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) mice, administration of alpha-santalol (100 mg/kg body weight) significantly decreased the incidence of prostate tumors.[2][4] The average wet weight of the urogenital tract in treated mice was approximately 74.28% lower than in control mice, and the average prostate gland weight was reduced by 52.9%.[4]

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating key intracellular signaling pathways that are often dysregulated in cancer and other diseases.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, leading to decreased cell survival and induction of apoptosis.[5] Specifically, it has been observed to downregulate the expression of survivin and the phosphorylation of Akt (at serine-473).[5][6]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in cell fate determination, proliferation, and migration. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit the migration of breast cancer cells by targeting this pathway.[7][8] It affects the localization of β-catenin, a key downstream effector of the Wnt pathway, preventing its translocation from the cytosol to the nucleus.[1][7][8]

Experimental Protocols

Assessment of Apoptosis by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

Workflow:

Detailed Methodology:

-

Sample Preparation:

-

Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time period. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

-

For adherent cells, grow them on coverslips. For suspension cells, cytospin preparations can be used.

-

-

Fixation and Permeabilization:

-

Fix the cells with a freshly prepared 4% paraformaldehyde solution in PBS for 15-30 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 2-15 minutes at room temperature to allow entry of the TUNEL reagents.[9]

-

-

TUNEL Reaction:

-

Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP) according to the manufacturer's instructions.

-

Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.[10]

-

-

Labeling and Detection:

-

If using BrdUTP, follow with an incubation with a fluorescently labeled anti-BrdU antibody.

-

If using a directly fluorescently labeled dUTP, proceed to the washing step.

-

Wash the cells thoroughly with PBS to remove unincorporated nucleotides.

-

Counterstain the nuclei with a DNA-specific stain such as DAPI or Hoechst to visualize all cells.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and the nuclear counterstain.

-

Apoptotic cells will exhibit bright nuclear fluorescence, while non-apoptotic cells will show only the nuclear counterstain.

-

Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei in several random fields of view.

-

Western Blot Analysis of Signaling Proteins

Western blotting is a widely used technique to detect specific proteins in a sample.

Detailed Methodology:

-

Protein Extraction:

-

Treat cells with this compound as described for the TUNEL assay.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

-

Quantify the protein concentration of the lysates using a protein assay such as the Bradford or BCA assay.

-

-

SDS-PAGE:

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

-

-

Blocking:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Akt, anti-phospho-Akt, anti-β-catenin) overnight at 4°C with gentle agitation.

-

Wash the membrane several times with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST to remove unbound secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system or X-ray film.

-

Use a loading control, such as an antibody against β-actin or GAPDH, to ensure equal protein loading between lanes.

-

Conclusion

This compound exhibits a range of promising pharmacological properties, particularly in the context of cancer therapy. Its ability to induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways like PI3K/Akt and Wnt/β-catenin underscores its potential as a lead compound for the development of novel therapeutic agents. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic applications of this fascinating natural product. Further in-depth studies, including comprehensive in vivo efficacy and safety evaluations, are warranted to translate these preclinical findings into clinical benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. eopaa.com.au [eopaa.com.au]

- 3. Cytotoxicity and Genotoxicity Assessment of Sandalwood Essential Oil in Human Breast Cell Lines MCF-7 and MCF-10A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wilkes.edu [wilkes.edu]

- 5. Akt/survivin pathway inhibition enhances the apoptotic cell death-induced by alpha-santalol in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Semantic Scholar [semanticscholar.org]

- 9. opentrons.com [opentrons.com]

- 10. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]

The Anti-inflammatory Properties of cis-alpha-Santalol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-alpha-Santalol, a primary sesquiterpene constituent of sandalwood oil, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. This document provides a comprehensive technical overview of the anti-inflammatory effects of this compound, detailing its impact on key inflammatory mediators and signaling pathways. Quantitative data from in vitro and in vivo studies are summarized, and detailed experimental protocols are provided to facilitate further research. Furthermore, key signaling pathways and experimental workflows are visualized using DOT language diagrams to offer a clear and concise understanding of the underlying mechanisms of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Natural products have historically been a rich source of such agents. This compound, derived from the heartwood of the sandalwood tree (Santalum album), has emerged as a molecule of interest due to its potent anti-inflammatory activities.[1] This whitepaper aims to consolidate the current scientific knowledge on the anti-inflammatory effects of this compound, providing a detailed resource for researchers and drug development professionals.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in several studies, primarily focusing on its ability to inhibit the production of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Inflammatory Mediator | Cell Line | Inducer | This compound Concentration | % Inhibition / IC50 | Reference |

| IL-6 | Human Dermal Fibroblasts/ Keratinocytes (co-culture) | LPS (1 µg/mL) | Proportional to sandalwood oil concentration | Substantial Suppression | [2] |

| IL-8 | Human Dermal Fibroblasts/ Keratinocytes (co-culture) | LPS (1 µg/mL) | Proportional to sandalwood oil concentration | Substantial Suppression | [2] |

| MCP-1 (CCL2) | Human Dermal Fibroblasts/ Keratinocytes (co-culture) | LPS (1 µg/mL) | Proportional to sandalwood oil concentration | Substantial Suppression | [2] |

| Prostaglandin E2 (PGE2) | Human Dermal Fibroblasts/ Keratinocytes (co-culture) | LPS (1 µg/mL) | Proportional to sandalwood oil concentration | Substantial Suppression | [2] |

| Thromboxane B2 (TXB2) | Human Dermal Fibroblasts/ Keratinocytes (co-culture) | LPS (1 µg/mL) | Proportional to sandalwood oil concentration | Substantial Suppression | [2] |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | - | 17.8 µM | IC50 | [3] |

Note: The study by Sharma et al. (2014) primarily reports on the effects of purified α-santalol and β-santalol, which were found to be equivalently effective. The data is presented as "substantial suppression" as exact percentages for the purified compounds were not detailed in the abstract.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of inflammatory genes.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Evidence suggests that this compound can inhibit this pathway, thereby reducing the production of inflammatory mediators.

Caption: this compound inhibits the NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathways, including the p38, JNK, and ERK pathways, are also crucial in regulating the inflammatory response. These pathways are activated by various extracellular stimuli and lead to the activation of transcription factors that control the expression of inflammatory genes. Studies suggest that this compound may modulate the activity of specific MAPKs, contributing to its anti-inflammatory effects.

Caption: Potential inhibition of the MAPK signaling pathway by this compound.

Detailed Experimental Protocols

To facilitate reproducibility and further investigation, this section outlines the methodologies for key experiments cited in the literature.

In Vitro LPS-Induced Inflammation Model

This protocol describes a general workflow for inducing an inflammatory response in cell culture using Lipopolysaccharide (LPS) and assessing the inhibitory effects of this compound.

Caption: General workflow for in vitro LPS-induced inflammation studies.

Detailed Steps:

-

Cell Culture:

-

Human dermal fibroblasts and neonatal epidermal keratinocytes are co-cultured to mimic the skin environment.[2]

-

Fibroblasts are grown on cell culture inserts, which are then placed into wells containing a confluent layer of keratinocytes.[4]

-

Cells are maintained in an appropriate culture medium (e.g., KBM-SFM supplemented with growth factors) at 37°C in a 5% CO2 incubator.[4]

-

-

Treatment:

-

Cells are pre-treated with various concentrations of purified this compound (or sandalwood oil) for a specified duration (e.g., 1-2 hours).

-

Inflammation is induced by adding LPS (from E. coli O111:B4) to the culture medium at a final concentration of 1 µg/mL.[4]

-

Control groups include cells treated with vehicle (e.g., DMSO) and cells treated with LPS alone.

-

A positive control, such as ibuprofen, can be included for comparison.[2]

-

-

Sample Collection and Analysis:

-

After a 24-hour incubation period, the conditioned media is collected for cytokine and chemokine analysis.[4]

-

Cell viability can be assessed using methods like the MTT assay to ensure that the observed effects are not due to cytotoxicity.

-

Cytokine/Chemokine Measurement:

-

Prostaglandin and Thromboxane Measurement:

-

Levels of PGE2 and TXB2 in the conditioned media are measured using specific ELISAs.[2]

-

-

Western Blot Analysis for Signaling Pathway Proteins

This protocol outlines the general steps for assessing the effect of this compound on the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways.

Detailed Steps:

-

Cell Lysis:

-

Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.

-

-

Protein Quantification:

-

The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of proteins for electrophoresis.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, phospho-p38, total p38).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Detection and Analysis:

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins.

-

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory properties of this compound. Its ability to suppress a broad range of pro-inflammatory mediators through the modulation of key signaling pathways like NF-κB and MAPK highlights its potential as a therapeutic agent for inflammatory conditions.

For future research, it is recommended to:

-

Conduct more extensive dose-response studies to determine the precise IC50 values of this compound for a wider range of inflammatory markers.

-

Elucidate the specific molecular targets of this compound within the NF-κB and MAPK pathways to gain a more detailed understanding of its mechanism of action.

-

Perform comprehensive in vivo studies in various animal models of inflammatory diseases to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

-

Investigate the potential synergistic effects of this compound with other anti-inflammatory agents.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a novel anti-inflammatory therapeutic. The detailed data, protocols, and pathway diagrams presented herein are intended to facilitate further investigation and accelerate the translation of this promising natural compound from the laboratory to the clinic.

References

- 1. Chemopreventive effects of alpha-santalol on skin tumor development in CD-1 and SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of lipopolysaccharide-stimulated cytokine/chemokine production in skin cells by sandalwood oils and purified α-santalol and β-santalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Antimicrobial and antifungal activity of cis-alpha-Santalol

An In-depth Technical Guide on the Antimicrobial and Antifungal Activity of cis-alpha-Santalol

Executive Summary

This compound, a primary sesquiterpene alcohol constituent of East Indian Sandalwood oil (Santalum album), has garnered significant scientific interest for its diverse pharmacological properties.[1][2] This technical guide provides a comprehensive overview of its antimicrobial and antifungal activities, targeting an audience of researchers, scientists, and drug development professionals. The document synthesizes quantitative efficacy data, details common experimental protocols for activity assessment, and elucidates proposed mechanisms of action through signaling pathway diagrams.

Antimicrobial and Antifungal Efficacy: Quantitative Data

The effectiveness of this compound and sandalwood oils, rich in this compound, has been quantified against a range of microbial species. The primary metric for efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism.[3]

Antifungal Activity

This compound has demonstrated notable activity against various fungal pathogens, particularly dermatophytes and yeasts.

Table 1: Minimum Inhibitory Concentrations (MIC) of α-Santalol and Sandalwood Oil against Fungal Species

| Fungal Species | Compound/Oil | MIC Value | Comments | Source(s) |

|---|---|---|---|---|

| Trichophyton rubrum | α-Santalol | 12.5 µ g/disc | Activity was comparable to the positive control, inulavosin (10 µ g/disc ). | [4] |

| Madurella mycetomatis | (Z)-α-Santalol (purified) | 64 µg/mL | The alcohol fraction of sandalwood oil showed significant activity. | [5] |

| Madurella mycetomatis | Sandalwood Oil (S. album) | 16 µg/mL | The complete oil was more active than the isolated alcohol fraction. | [5] |

| Cryptococcus neoformans | Sandalwood Oil (S. album) | 78 µg/mL | Exhibited the highest susceptibility among the fungi tested in this study. | [6] |

| Aspergillus niger | Sandalwood Oil (S. album) | 313 µg/mL | - | [6] |

| Candida albicans | Sandalwood Oil (S. album) | 625 µg/mL | Was the least sensitive fungus in this particular study. | [6] |

| Candida glabrata | Sandalwood Oil (S. album) | 8.33 mm (Zone of Inhibition) | Disc diffusion method used. | [7] |

| Candida parapsilosis | Sandalwood Oil (S. album) | 8.33 mm (Zone of Inhibition) | Disc diffusion method used. |[7] |

Antibacterial Activity

The antibacterial spectrum of sandalwood oil, for which α-santalol is a major active component, covers both Gram-positive and Gram-negative bacteria.[8]

Table 2: Minimum Inhibitory Concentrations (MIC) of Sandalwood Oil against Bacterial Species | Bacterial Species | Compound/Oil | MIC Value | Source(s) | | :--- | :--- | :--- | :--- | | Staphylococcus aureus | Sandalwood Oil | 0.015% (v/v) | Among the most active essential oils tested against this pathogen. |[9] | | Streptococcus pneumoniae | Sandalwood Oil (S. album) | 20.33 mm (Zone of Inhibition) | Disc diffusion method used. |[7] | | Salmonella enterica | Sandalwood Oil (S. album) | 15.33 mm (Zone of Inhibition) | Disc diffusion method used. |[7] | | Serratia marcescens | Sandalwood Oil (S. album) | 13.33 mm (Zone of Inhibition) | Disc diffusion method used. |[7] |

Experimental Protocols and Methodologies

Standardized methods are crucial for evaluating the antimicrobial properties of lipophilic and volatile compounds like α-santalol. Methodologies are often adapted from guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for conventional antibiotics.[10]

Broth Microdilution Method

This is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[10][11]

-

Preparation of Stock Solution : The essential oil or isolated compound (e.g., α-santalol) is dissolved in a suitable solvent (like DMSO) and may be emulsified with an agent like Tween 80 to ensure miscibility in the aqueous broth medium.

-

Serial Dilutions : A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate using a non-selective liquid medium such as Mueller-Hinton Broth (MHB).[10]

-

Inoculum Preparation : The test microorganism is cultured to a specific turbidity, typically matching the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum size of 5 x 10⁵ CFU/mL in each well.[10]

-

Incubation : The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Endpoint Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10] Growth inhibition can be assessed visually or by using indicator dyes like resazurin or tetrazolium salts, which change color in the presence of metabolic activity.[12]

Figure 1: General workflow for the Broth Microdilution MIC assay.

Agar Dilution Method

In this method, the antimicrobial agent is incorporated directly into a solid growth medium.

-

Preparation : The test compound is mixed at various concentrations with molten agar, which is then poured into Petri dishes and allowed to solidify.[10]

-

Inoculation : A standardized suspension of the test microorganism is spot-inoculated onto the surface of the agar plates.

-

Incubation : Plates are incubated under suitable conditions.

-

Endpoint Determination : The MIC is the lowest concentration of the compound that completely inhibits the growth of the microorganism at the inoculation spot.[10]

Disc Diffusion Method

This method assesses antimicrobial activity based on the diffusion of the test substance from a disc into an agar medium.

-

Plate Preparation : A standardized inoculum of the test microorganism is spread evenly across the surface of an agar plate.

-

Disc Application : A sterile paper disc impregnated with a known concentration of the test compound (e.g., 12.5 µg of α-santalol) is placed on the agar surface.[4]

-

Incubation : The plate is incubated, allowing the compound to diffuse into the agar and inhibit microbial growth.

-

Measurement : The diameter of the zone of inhibition (the clear area around the disc where no growth occurs) is measured. A larger diameter generally indicates greater antimicrobial activity.

Mechanism of Action

The antimicrobial and antifungal effects of this compound are attributed to distinct mechanisms, including disruption of cellular division and potential interference with membrane integrity.

Antifungal Mechanism: Antimitotic Activity

Studies on the dermatophytic fungus Trichophyton rubrum suggest that α-santalol's primary antifungal mechanism is the disruption of mitosis.[4][13] Treatment with α-santalol induces morphological changes in fungal hyphae, such as curling and swelling, which are visually similar to the effects of the known antimitotic agent griseofulvin.[14] This evidence points to α-santalol acting as a potent antimitotic agent by interfering with microtubule assembly, which is essential for the formation of the mitotic spindle during cell division.[4][14] This disruption leads to a fungistatic effect, arresting the growth and proliferation of the fungus.

Figure 2: Proposed antimitotic mechanism of cis-α-Santalol in fungi.

Antibacterial Mechanism

While the precise antibacterial mechanism of this compound is less defined, the action of essential oils and their terpenoid components is generally linked to their lipophilic nature.[15] This property allows them to interact with and disrupt the bacterial cell membrane.[16] Potential mechanisms include:

-

Membrane Permeabilization : Altering the lipid bilayer, leading to increased permeability and leakage of essential intracellular components like ions and ATP.[16]

-

Enzyme Inactivation : Disruption of membrane-bound enzymes critical for energy production and metabolic functions.[15]

-

Inhibition of Respiration : Interference with the electron transport chain and cellular respiration pathways.[16]

Logical Relationships and Bioactivity

This compound is one of several active sesquiterpenoids derived from Sandalwood oil. Its biological activity is part of a broader spectrum of effects exhibited by the oil's components.

Figure 3: Relationship of cis-α-Santalol to Sandalwood oil and its bioactivities.

Conclusion and Future Directions

This compound exhibits significant, quantifiable antimicrobial and antifungal properties. Its unique antimitotic mechanism against fungi presents a promising avenue for the development of new therapeutic agents, particularly for dermatological infections.[4] The broad-spectrum antibacterial activity of sandalwood oil, driven primarily by its santalol content, also warrants further investigation for applications in food preservation and as a potential alternative to conventional antibiotics.[7][8]

Future research should focus on:

-

Elucidating the specific molecular targets of α-santalol in bacterial cells.

-

Investigating potential synergistic effects when combined with existing antimicrobial and antifungal drugs.

-

Conducting in vivo studies to validate the in vitro efficacy and to assess the safety and pharmacokinetic profiles of α-santalol for clinical applications.

-

Exploring its activity against a wider range of drug-resistant microbial strains.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. idexx.dk [idexx.dk]

- 4. Antifungal and Ichthyotoxic Sesquiterpenoids from Santalum album Heartwood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal and Cytotoxic Activities of Sixty Commercially-Available Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancing Antimicrobial Efficacy of Sandalwood Essential Oil Against Salmonella enterica for Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of essential oils with activity against stationary phase Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarworks.gvsu.edu [scholarworks.gvsu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Antifungal and Ichthyotoxic Sesquiterpenoids from Santalum album Heartwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Effect of Essential Oils on Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

cis-alpha-Santalol discovery and historical context

An In-depth Technical Guide to cis-alpha-Santalol: Discovery, Synthesis, and Biological Mechanisms

Introduction

This compound is a sesquiterpene alcohol that stands as the primary constituent of East Indian sandalwood oil, derived from the heartwood of Santalum album.[1][2] This molecule is chiefly responsible for the oil's characteristic woody, sweet fragrance and has been a prized component in perfumery for millennia.[3] Beyond its olfactory significance, α-santalol has garnered substantial interest in the scientific community for its diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroleptic activities.[4][5] This guide provides a comprehensive technical overview of cis-α-santalol, from its historical discovery to modern synthetic methods and its interaction with cellular signaling pathways, tailored for researchers and professionals in drug development.

Historical Context and Discovery

The study of santalols began in the early 20th century. Friedrich W. Semmler conducted initial research on the isolation and identification of the components of sandalwood oil in the first decade of the 1900s.[3] His work laid the foundation for understanding these complex sesquiterpenes. The structure of α-santalol was further elucidated by F. W. Semmler in 1910. A more detailed account of the isolation of α- and β-santalol via steam distillation and their characterization was published by V. Paolini and Laura Divizia in 1914.[3]

For decades, the intricate tricyclic structure of α-santalol presented a significant challenge to synthetic chemists.[6] Early attempts at total synthesis were often inefficient, yielding low quantities or incorrect stereoisomers.[3] A major breakthrough occurred in 1970 when E.J. Corey and his team reported a stereospecific total synthesis of α-santalol, a landmark achievement in natural product synthesis.[3][7] Subsequent research has continued to refine synthetic routes, driven by the dwindling supply of natural sandalwood and the increasing demand for this valuable compound.[1][6]

Chemical and Physical Properties

This compound is a C15 sesquiterpenoid. Its chemical formula is C₁₅H₂₄O, with a molecular weight of approximately 220.35 g/mol .[1][8] The molecule features a complex tricyclic core structure, which is fundamental to its unique properties. The "cis" or "(Z)" designation refers to the stereochemistry of the double bond in the isopentenyl side chain.[3]

| Property | Value | Citations |

| Molecular Formula | C₁₅H₂₄O | [1][8] |

| Molecular Weight | 220.35 g/mol | [8] |

| CAS Number | 115-71-9 | [8] |

| Appearance | Liquid | [1] |

| Boiling Point | 166-167 °C at 14 mmHg; 105 °C at 0.2 Torr | [9] |

| Density | 0.9770 g/cm³ at 25 °C | [1] |

| Refractive Index (nD) | 1.5017 at 25 °C | |

| Solubility | Soluble in alcohol and diethyl ether; practically insoluble in water. | [1] |

Experimental Protocols

Isolation and Purification from Sandalwood Oil

The primary method for obtaining sandalwood oil from the heartwood of Santalum album is steam distillation.[5][10] The resulting essential oil is a complex mixture from which α-santalol must be separated.

1. Extraction:

-

Steam Distillation: Powdered heartwood of S. album is subjected to steam distillation. The volatile essential oils, including santalols, are carried over with the steam, condensed, and collected. This is the most common commercial method.[10]

-

Solvent Extraction (Soxhlet): For laboratory scale, Soxhlet extraction using solvents like ethanol or hexane can be employed. The solvent is later removed by rotary evaporation to yield the essential oil.[11]

2. Purification:

-

Fractional Distillation: The raw essential oil can be subjected to vacuum distillation to separate fractions based on boiling points.

-

Medium Pressure Liquid Chromatography (MPLC): A highly effective method for separating α-santalol from β-santalol involves MPLC using a stationary phase of silica gel impregnated with silver nitrate.[12]

-

Stationary Phase: Silver nitrate-impregnated silica gel.

-

Mobile Phase: A gradient of hexane and dichloromethane is used to elute the different components.[12]

-

Detection: As santalols lack a strong chromophore, Evaporative Light Scattering Detection (ELSD) is often used for monitoring the separation.[10] The purity of the isolated (Z)-α-santalol using this method can exceed 96%.[12]

-

Chemical Synthesis

The total synthesis of cis-α-santalol remains a complex undertaking. One notable process involves using tricycloekasantalal as a starting material.

Exemplary Synthesis of cis-α-Santalol (Conceptual Outline): A process patented in 1969 outlines a method for preparing both cis and trans isomers.[13]

-

Wittig Reaction: Tricycloekasantalal is reacted with a phosphorane reagent, such as (carbethoxyethylidene)-triphenylphosphorane, in a solvent like methanol. This reaction forms a mixture of ethyl cis-α-santalate and ethyl trans-α-santalate.[13]

-

Separation of Isomers: The cis and trans ester intermediates are separated using gas-liquid chromatography (g.l.c.).[13]

-

Reduction: The isolated ethyl cis-α-santalate is then reduced to the corresponding alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether is used to convert the ester group to a primary alcohol, yielding cis-α-santalol.[13]

More modern and stereoselective methods have since been developed to improve yield and isomeric purity.[3][6]

Biological Activity and Signaling Pathways

Alpha-santalol has been shown to modulate various signaling pathways, contributing to its observed anticancer properties.[4][14] One of the key pathways targeted is the Wnt/β-catenin signaling cascade, which is often dysregulated in various cancers, including breast cancer.[15][16]

Mechanism of Action in Breast Cancer Cells:

-

Inhibition of Cell Migration: Treatment of breast cancer cells (both MDA-MB-231 and MCF-7 lines) with α-santalol significantly reduces their migratory potential.[16]

-

Targeting β-catenin: In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin leads to the transcription of genes involved in proliferation and metastasis. Alpha-santalol has been shown to affect the localization of β-catenin, preventing its accumulation in the nucleus.[15][16] By inhibiting this translocation, α-santalol effectively downregulates the expression of Wnt target genes like MYC and cyclin D1, thereby impeding cancer cell migration and proliferation.[17]

Conclusion

This compound, once primarily valued for its fragrance, is now recognized as a potent bioactive molecule with significant therapeutic potential. Its journey from a component of traditional medicine to a subject of advanced synthetic chemistry and molecular biology highlights its enduring importance. For researchers and drug development professionals, α-santalol represents a promising natural scaffold for developing novel therapeutics, particularly in the field of oncology. Future research will likely focus on optimizing its synthesis, enhancing its bioavailability, and further elucidating its complex interactions with cellular pathways to fully harness its medicinal properties.

References

- 1. α-Santalol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Santalols - American Chemical Society [acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Synthesis of Fragrant Natural Products from Santalum album L.: (+)-(Z)-α-Santalol and (-)-(Z)-β-Santalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. α-Santalol [webbook.nist.gov]

- 9. Santalol, cis, alpha CAS#: 19903-72-1 [m.chemicalbook.com]

- 10. obrnutafaza.hr [obrnutafaza.hr]

- 11. Digital Commons @ East Tennessee State University - Dr. Jay W. Boland Undergraduate Research Symposium [2023-2024]: Extraction of Sandalwood Essential Oil: Isolating α/β-Santalol [dc.etsu.edu]

- 12. Preparative separation of α- and β-santalenes and (Z)-α- and (Z)-β-santalols using silver nitrate-impregnated silica gel medium pressure liquid chromatography and analysis of sandalwood oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US3478114A - Process for making alpha-santalol - Google Patents [patents.google.com]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. [PDF] Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Semantic Scholar [semanticscholar.org]

- 16. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Anticancer Research [ar.iiarjournals.org]

The Biological Frontier of cis-alpha-Santalol Derivatives: A Technical Guide for Researchers

Introduction: cis-alpha-Santalol, a primary constituent of sandalwood oil, has long been investigated for its therapeutic properties. Beyond the parent compound, a growing body of research is focused on the synthesis and biological evaluation of its derivatives, revealing a spectrum of activities with significant potential in drug discovery and development. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the current state of knowledge in this field. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and application.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the cytotoxic and antimicrobial activities of various this compound derivatives. The data highlights the potential of these compounds as therapeutic agents and provides a basis for structure-activity relationship (SAR) studies.

| Compound/Derivative | Cell Line | Activity | IC50 (µM) | Reference |

| (9S,10E)-9-hydroxy-α-santalal | HL-60 (Human promyelocytic leukemia) | Cytotoxic | 2.2 ± 0.23 | [1] |

| (10R,11S)-10,11-dihydroxy-α-santalol | HL-60 | Cytotoxic | > 100 | |

| (9E)-11,13-dihydroxy-α-santalol | HL-60 | Cytotoxic | > 100 | |

| (10E)-12-hydroxy-α-santalic acid | HL-60 | Cytotoxic | > 100 | |

| Ar-santalal | HL-60 | Cytotoxic | 13.8 ± 0.97 | [1] |

| Santalic acid | HL-60 | Cytotoxic | 11.1 ± 0.19 | [1] |

| (E)-α-santalic acid | HL-60 | Cytotoxic | 21.3 ± 0.51 | [1] |

| Sandalwood Essential Oil | MCF-7 (Human breast adenocarcinoma) | Cytotoxic | 8.03 µg/mL | [2] |

| Sandalwood Essential Oil | MCF-10A (Non-tumorigenic breast epithelial) | Cytotoxic | 12.3 µg/mL | [2] |

Note: The study by Matsuo and Mimaki also evaluated these compounds against TIG-3 normal human diploid fibroblasts and found them to be significantly less cytotoxic, indicating a degree of tumor cell selectivity for the active compounds.[3]

Key Signaling Pathways

The anticancer effects of this compound and its derivatives are often mediated through the modulation of critical signaling pathways that regulate cell survival, proliferation, and death. Two of the most prominent pathways identified are the caspase-dependent apoptosis pathway and the Wnt/β-catenin signaling pathway.

Caspase-Dependent Apoptosis Pathway

This compound and its derivatives have been shown to induce apoptosis in various cancer cell lines through the activation of caspases, a family of proteases that execute programmed cell death. The process typically involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases like caspase-3.

Caption: Caspase-dependent apoptosis pathway induced by this compound derivatives.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. Alpha-santalol has been shown to inhibit the migration of breast cancer cells by targeting this pathway, specifically by affecting the localization of β-catenin.[1][4][5]

Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cell culture medium

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

-

6-well plates

-

Cell culture medium

-

This compound derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound derivatives for a specified time.

-

Cell Harvesting: Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caspase Activity Assay

This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) using a colorimetric or fluorometric substrate.

Materials:

-

Cell culture dishes

-

This compound derivatives

-

Cell lysis buffer

-

Caspase assay kit (containing a specific caspase substrate conjugated to a chromophore or fluorophore, and a reaction buffer)

-

Microplate reader (colorimetric or fluorometric)

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound derivatives. After treatment, lyse the cells using the provided lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase activity. Compare the activity in treated cells to that in untreated control cells.

Conclusion

The study of this compound derivatives is a promising area of research with significant therapeutic potential. The available data, though still emerging, points towards their efficacy as anticancer agents, primarily through the induction of apoptosis and modulation of key signaling pathways. Further research is warranted to expand the library of synthesized derivatives, conduct comprehensive structure-activity relationship studies, and elucidate the precise molecular mechanisms of action. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of these intriguing natural product derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. α-Santalol, a derivative of sandalwood oil, induces apoptosis in human prostate cancer cells by causing caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Skin cancer chemopreventive agent, {alpha}-santalol, induces apoptotic death of human epidermoid carcinoma A431 cells via caspase activation together with dissipation of mitochondrial membrane potential and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Semantic Scholar [semanticscholar.org]

The Central Role of cis-alpha-Santalol in the Olfactory Profile of Sandalwood Oil: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of cis-alpha-santalol, the principal sesquiterpene alcohol that defines the characteristic fragrance of sandalwood oil. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's biosynthesis, its quantitative presence in various sandalwood species, and the molecular mechanisms underlying its olfactory perception. Detailed experimental protocols for extraction and analysis are provided, alongside visualizations of key biological and experimental pathways.

Introduction: The Chemical Cornerstone of a Prized Fragrance

Sandalwood oil, derived primarily from the heartwood of trees in the Santalum genus, is a highly valued commodity in the fragrance and pharmaceutical industries.[1] Its signature warm, woody, and sweet aroma is largely attributed to a group of sesquiterpenoid alcohols known as santalols.[2] Among these, this compound (formally (Z)-α-santalol) is the most abundant and is considered a critical determinant of the oil's quality and olfactory character.[3][4][5] This guide explores the multifaceted role of this compound, from its botanical origins to its interaction with human olfactory receptors.

Chemical Properties and Composition

Alpha-santalol is a tricyclic sesquiterpene alcohol. The "cis" or (Z)-isomer is the most prevalent naturally occurring form and is paramount to the characteristic sandalwood scent.[5] The composition of sandalwood oil, particularly the concentration of α- and β-santalol, varies depending on the species, geographical origin, age of the tree, and the extraction method employed.[6] The International Organization for Standardization (ISO 3518:2002) stipulates that high-quality Santalum album oil should contain 41–55% α-santalol and 16–24% β-santalol.[7]

Data Presentation: Quantitative Analysis of Sandalwood Oil Constituents

The following table summarizes the typical chemical composition of sandalwood oil from various species, with a focus on the key fragrant compounds.

| Compound | Santalum album (Indian) | Santalum spicatum (Australian) | Role in Fragrance |

| (Z)-α-Santalol | 41 - 55% | ~41% | Primary woody, sweet, characteristic note |

| (Z)-β-Santalol | 16 - 24% | ~16.5% | Contributes to the woody and spicy aroma |

| (Z)-α-trans-Bergamotol | ~5 - 7% | ~7.6% | Woody, slightly citrusy note |

| epi-β-Santalol | ~2 - 3.5% | Present | Woody undertone |

| α-Santalene | ~0.5 - 1.6% | Present | Woody, balsamic precursor note |

| β-Santalene | ~1.1 - 2.4% | Present | Woody precursor note |

| α-Bisabolol | Not a major component | ~12.5% | Floral, sweet note (more prominent in S. spicatum) |

| (E)-Nuciferol | Not a major component | ~8.4% | Woody note (more prominent in S. spicatum) |

Data compiled from multiple sources, including references[7][8][9]. Percentages represent typical ranges and can vary.

Biosynthesis of this compound

The production of santalols in the sandalwood tree is a complex biosynthetic process occurring in the heartwood. The pathway begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps are:

-

Farnesyl Diphosphate (FPP) Synthesis: IPP and DMAPP are converted to geranyl pyrophosphate (GPP) and subsequently to farnesyl pyrophosphate (FPP) by the enzyme farnesyl diphosphate synthase (FDS).[10]

-

Santalene Synthesis: FPP is then cyclized by santalene synthase (SS) to form a mixture of sesquiterpenes, including α-santalene, β-santalene, and epi-β-santalene.[3][10]

-

Hydroxylation: Finally, cytochrome P450 monooxygenases from the CYP76F subfamily catalyze the hydroxylation of these santalene precursors to produce the corresponding santalols, including (Z)-α-santalol.[3]

Olfactory Perception and Signaling Pathway

The perception of sandalwood's aroma is initiated by the binding of odorant molecules, like this compound, to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the precise receptor for this compound is still under investigation, studies on related synthetic sandalwood odorants, such as Sandalore, have identified OR2AT4 as a key receptor.[2][11] Activation of this G-protein coupled receptor (GPCR) triggers a downstream signaling cascade.

The proposed signaling pathway is as follows:

-

Receptor Activation: this compound binds to its specific OR (e.g., OR2AT4).

-

G-Protein Activation: The activated OR interacts with a heterotrimeric G-protein (Gαolf), causing the exchange of GDP for GTP on the α-subunit.

-

Adenylate Cyclase Activation: The activated Gαolf subunit dissociates and activates adenylate cyclase III (ACIII).

-

cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Ca²⁺ and Na⁺ ions.

-

Depolarization and Action Potential: The influx of cations depolarizes the neuron, generating an action potential that travels to the olfactory bulb of the brain, where the signal is processed as the characteristic sandalwood scent.

-

MAPK Pathway Activation: In some cell types, this cascade also leads to the phosphorylation and activation of mitogen-activated protein kinases (MAPK) like Erk1/2 and p38, which are involved in cellular processes like proliferation and wound healing.[11]

Experimental Protocols

Extraction of Sandalwood Oil

A. Steam Distillation This is the most common commercial method for extracting sandalwood oil.[12]

-

Principle: Pressurized steam is passed through powdered heartwood, rupturing the oil-bearing cells and releasing volatile compounds. The steam and oil vapor mixture is then cooled, and the less dense essential oil is separated from the aqueous hydrosol.[10]

-

Protocol Outline:

-

Preparation: Grind mature sandalwood heartwood into a fine powder to maximize surface area.[3]

-